N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide
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Overview
Description
N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide typically involves the reaction of 4-butylphenylamine with benzotriazole derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. Advanced techniques and equipment are employed to monitor and control the reaction parameters, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions may result in the formation of various substituted benzotriazole compounds .
Scientific Research Applications
N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide include:
- N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
- N-(4-sec-butylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- N-(4-sec-butylphenyl)-4-methoxybenzenesulfonamide .
Highlighting Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butylphenyl and benzotriazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-butylphenyl)benzotriazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-3-5-7-15-8-11-17(12-9-15)24-22-18-13-10-16(14-19(18)23-24)21-20(25)6-4-2/h8-14H,3-7H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKXAJFYNBDMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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